molecular formula C23H23FN2O5 B11346851 2-(4-fluorophenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide

2-(4-fluorophenoxy)-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)acetamide

Cat. No.: B11346851
M. Wt: 426.4 g/mol
InChI Key: YEXRNFDGJQGAHV-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of fluorophenoxy, pyridinyl, and trimethoxyphenyl groups, which contribute to its distinctive chemical behavior and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: Involving the reaction of 4-fluorophenol with appropriate reagents to introduce the fluorophenoxy group.

    Amidation Reactions: Utilizing pyridine-2-amine and 3,4,5-trimethoxybenzyl chloride under specific conditions to form the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHOXYPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE
  • 2-(4-CHLOROPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE

Uniqueness

The presence of the fluorophenoxy group in 2-(4-FLUOROPHENOXY)-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]ACETAMIDE imparts unique chemical properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from similar compounds with different substituents.

Properties

Molecular Formula

C23H23FN2O5

Molecular Weight

426.4 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]acetamide

InChI

InChI=1S/C23H23FN2O5/c1-28-19-12-16(13-20(29-2)23(19)30-3)14-26(21-6-4-5-11-25-21)22(27)15-31-18-9-7-17(24)8-10-18/h4-13H,14-15H2,1-3H3

InChI Key

YEXRNFDGJQGAHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN(C2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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